(S)-Octahydro-pyrido[1,2-a]pyrazine
Description
(S)-Octahydro-pyrido[1,2-a]pyrazine is a saturated bicyclic amine with the molecular formula C₈H₁₆N₂ (molecular weight: 140.23 g/mol, CAS: 179605-63-1) . It is synthesized via LiAlH₄-mediated reduction of a carbonyl intermediate, yielding a chiral (S)-configured product with 95% efficiency . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 1.1–2.9 (m, 15H)
- ¹³C NMR (CDCl₃): δ 24.2, 25.7, 29.8 (3 × CH₂), 46.1, 52.3, 56.2–56.3, 63.0 .
- Optical rotation: [α]²⁰_D = +4° (c = 1.4, MeOH) .
The compound’s rigid bicyclic structure and stereochemistry make it a valuable scaffold for chiral ligands and constrained peptide analogs .
Properties
IUPAC Name |
(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Imidazo[1,2-a]pyrazine Derivatives
Structural and Functional Differences
Discussion : Imidazo[1,2-a]pyrazines exhibit broader therapeutic relevance due to their aromaticity, enabling π-π interactions in kinase binding pockets (e.g., hydrogen bonding with Cys106 in CDK9) . In contrast, the saturated (S)-octahydro analog’s rigidity favors receptor-specific ligand design .
Comparison with Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Discussion : Tetrahydroimidazo derivatives like BIM-46174 exploit partial unsaturation for improved membrane permeability, whereas the fully saturated (S)-octahydro analog’s applications remain focused on chiral ligand synthesis .
Comparison with Pyrrolo[1,2-a]pyrazine Derivatives
Discussion : The pyrrolo analog’s smaller ring system reduces steric hindrance, favoring supramolecular assembly , while the pyrido analog’s larger ring enhances stereochemical control in catalysis .
Comparison with Methyl-Substituted Analogs
Comparison with Other Bicyclic Heterocycles
Discussion : Imidazo[1,2-a]pyridines lacking additional nitrogens show superior antimicrobial potency, highlighting the trade-off between nitrogen content and activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-Octahydro-pyrido[1,2-a]pyrazine, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via multicomponent reactions (MCRs) involving cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds. Optimal conditions include room-temperature catalysis with iodine (5 mol%) in ethanol, achieving yields >85% . For chiral derivatives, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is employed, requiring cesium carbonate as an additive to suppress racemization (up to 95% ee) . Reaction parameters like solvent polarity (DMSO vs. toluene) and temperature significantly affect regioselectivity and purity .
Q. How is the stereochemistry of this compound validated?
- Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives . Complementary methods include H NMR coupling constants (e.g., ortho-proton coupling at 5.0 Hz) and chiral HPLC to assess enantiomeric excess .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Answer : Key techniques include:
- H/C NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and ring saturation .
- HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M + Na] at m/z 324.0912) .
- IR Spectroscopy : Detects C=N stretches (~1546 cm) in fused heterocycles .
Advanced Research Questions
Q. How do structural modifications at the 6-methyl position impact biological activity?
- Answer : The 6-methyl group enhances metabolic stability and binding affinity to biological targets. For example, bromination at position 5 in imidazo[1,2-a]pyrazine derivatives increases antimicrobial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) . Substitutions with electron-withdrawing groups (e.g., methanesulfonyl) improve selectivity for kinase inhibition by modulating steric and electronic interactions .
Q. What strategies resolve contradictions in enantioselective synthesis yields reported across studies?
- Answer : Discrepancies arise from catalyst choice and reaction pH. Iridium catalysts with cesium carbonate achieve higher enantiomeric excess (95% ee) compared to palladium-based systems (<80% ee) due to reduced racemization . pH-controlled conditions (neutral to slightly basic) minimize side reactions in MCRs, as acidic conditions degrade tert-butyl isocyanide intermediates .
Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?
- Answer : The fused heterocyclic core scavenges free radicals via electron donation from nitrogen lone pairs. Substituted derivatives (e.g., 8-methoxy variants) show enhanced radical neutralization (IC: 12 µM in DPPH assays) by stabilizing radical intermediates through resonance . Structure-activity relationships (SARs) indicate that electron-donating groups at position 8 correlate with improved antioxidant efficacy .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?
- Answer : Density functional theory (DFT) calculates electron densities to identify reactive sites. Position 3 is most reactive for electrophilic attack (e.g., bromination), while nucleophilic substitutions favor positions 5 and 8. These predictions align with experimental data on regioselective halogenation . Molecular docking further predicts binding modes to enzymes like PI3Kγ, guiding rational design .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing biological activity data with high variability?
- Answer : Use multivariate analysis (e.g., PCA) to deconvolute variables like substituent polarity and steric effects. Dose-response curves for IC values should employ nonlinear regression (Hill equation) to account for cooperative binding . Outliers in antimicrobial assays may arise from batch-dependent impurities, necessitating LC-MS purity verification (>95%) .
Q. How to optimize reaction scalability while maintaining enantiopurity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
